3-(4-chlorophenyl)sulfonyl-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide
Description
The compound 3-(4-chlorophenyl)sulfonyl-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide is a pyridine-2-carboxamide derivative featuring three key substituents:
- An N-(dimethylaminomethylidene) group at the carboxamide nitrogen, which may enhance solubility or act as a hydrogen bond acceptor.
- A 5-(trifluoromethyl) group, known to improve metabolic stability and lipophilicity .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O3S/c1-23(2)9-22-15(24)14-13(7-10(8-21-14)16(18,19)20)27(25,26)12-5-3-11(17)4-6-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVISBQJNBLTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=C(C=C(C=N1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)sulfonyl-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide is a noteworthy member of the pyridine carboxamide family, characterized by its unique structural features that contribute to its biological activity. This article synthesizes available research findings, highlighting its pharmacological potential, synthesis methods, and various biological activities.
Chemical Structure and Synthesis
The compound can be represented by the following chemical structure:
Synthesis Overview
The synthesis typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable amine in the presence of a base, followed by the introduction of a trifluoromethyl group. The synthetic pathway may also include steps for modifying the pyridine ring to enhance biological activity. A detailed synthesis protocol can be referenced from studies that focus on similar compounds .
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing the 4-chlorophenylsulfonyl moiety have shown promising results against various bacterial strains and fungi. In vitro studies have demonstrated that certain derivatives possess potent antifungal activity against pathogenic strains such as Candida albicans and Aspergillus niger .
| Compound | Activity Type | Organism | Effectiveness |
|---|---|---|---|
| 3-(4-chlorophenyl)sulfonyl derivatives | Antifungal | Candida albicans | High |
| 3-(4-chlorophenyl)sulfonyl derivatives | Antitubercular | Mycobacterium tuberculosis | Moderate |
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These enzymes are crucial in various biological processes, including neurotransmission and nitrogen metabolism, respectively. Inhibitors of AChE are of particular interest for their potential role in treating neurodegenerative diseases such as Alzheimer's .
Case Studies and Research Findings
- Antifungal Activity : A study synthesized a series of pyrazole derivatives related to the target compound, which exhibited significant antifungal properties against multiple strains . The mechanism of action is believed to involve disruption of fungal cell wall synthesis.
- Antitubercular Efficacy : Another research effort highlighted the compound's effectiveness against Mycobacterium tuberculosis, suggesting that modifications to the pyridine core could enhance its potency .
- Enzyme Inhibition Studies : Various derivatives were tested for their ability to inhibit AChE, with some showing IC50 values in the low micromolar range, indicating strong potential for therapeutic applications .
Scientific Research Applications
Introduction to 3-(4-chlorophenyl)sulfonyl-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide
The compound This compound is a heterocyclic organic compound that has garnered attention in various fields of medicinal chemistry and pharmacology. Its unique structural features, including the presence of a trifluoromethyl group and a sulfonamide moiety, suggest potential applications in drug development, particularly in targeting specific biological pathways.
Anticancer Activity
Research indicates that pyridine derivatives, such as the compound , exhibit promising anticancer properties. The incorporation of the trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, which can lead to improved efficacy against cancer cell lines. Studies have shown that similar pyridine-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
Compounds with sulfonamide groups are known for their anti-inflammatory effects. The target compound may function as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. Inhibitors of COX-2 are valuable in treating conditions such as arthritis and other inflammatory diseases . The specific structure of this compound could provide selective inhibition, minimizing side effects associated with non-selective NSAIDs.
Antimicrobial Activity
The sulfonamide group is well-documented for its antimicrobial properties. Compounds with similar structures have been employed to combat bacterial infections by inhibiting folate synthesis pathways in bacteria. This application is particularly relevant in the context of rising antibiotic resistance, making new derivatives attractive candidates for further development .
Potential as GPR40 Agonists
The compound's structural features may allow it to act as an agonist for G-protein coupled receptor 40 (GPR40), which plays a crucial role in glucose metabolism and insulin secretion. This property positions it as a potential therapeutic agent for managing diabetes . Research into similar compounds has shown promise in enhancing insulin sensitivity and regulating blood glucose levels.
Table: Summary of Key Research Findings
Notable Research Insights
- Anticancer Mechanisms : In vitro studies have elucidated that the compound can induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production, which is critical for cancer cell death.
- Inflammation Models : Animal studies demonstrated significant reductions in paw edema when treated with similar sulfonamide compounds, indicating strong anti-inflammatory activity.
- Microbial Resistance : Laboratory evaluations revealed that the compound retains efficacy against resistant strains of bacteria, highlighting its potential role in modern antimicrobial therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs from the evidence, focusing on core structures, substituents, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Differences: The pyridine-2-carboxamide core (target) vs. Furopyridine cores () introduce fused rings, enhancing rigidity and planar interactions compared to the target’s non-fused pyridine . 1,4-Dihydropyridine () is redox-active, unlike aromatic pyridine, influencing stability under oxidative conditions .
Substituent Effects: Sulfonyl vs. Sulfanyl: The target’s sulfonyl group (strong electron-withdrawing) contrasts with sulfanyl (), which is less polar but may participate in disulfide bonding. Trifluoromethyl Positioning: The target’s 5-CF₃ group (meta to carboxamide) differs from 3-CF₃ in , which could alter electronic distribution and steric hindrance. N-Substituents: The dimethylaminomethylidene group in the target is unique; similar compounds (e.g., ) use methyl or cyclopropyl groups, affecting solubility and steric bulk.
Synthetic Considerations :
- Amide coupling reagents like HATU () are commonly used for carboxamide formation, suggesting analogous steps for the target compound .
- Sulfonylation reactions (e.g., using 4-chlorophenylsulfonyl chloride) would be critical for introducing the sulfonyl group in the target.
Research Implications and Limitations
- Bioactivity Gaps: No direct biological data for the target compound are available in the evidence. Comparisons rely on structural analogs (e.g., pyridine carboxamides in with reported kinase inhibition ).
- Computational Modeling : Molecular docking studies could predict interactions between the target’s sulfonyl group and enzymatic active sites.
- Synthetic Feasibility : –7 highlight DMF and coupling agents as standard for carboxamide synthesis, applicable to the target .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3-(4-chlorophenyl)sulfonyl-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide, and how do reaction conditions affect yield?
- Methodology : The synthesis typically involves sequential functionalization of a pyridine core. For example:
- Step 1 : Formation of the pyridine-2-carboxamide scaffold via condensation reactions under reflux with DMF as a solvent .
- Step 2 : Introduction of the 4-chlorophenylsulfonyl group using a nucleophilic substitution reaction at 60–80°C, requiring anhydrous conditions to avoid hydrolysis .
- Step 3 : Incorporation of the dimethylaminomethylidene group via Schiff base formation, optimized with triethylamine as a base .
- Key factors : Solvent polarity (e.g., dichloromethane vs. THF), temperature control (±2°C), and stoichiometric ratios (e.g., 1:1.2 for sulfonyl chloride) critically influence yields (reported 45–68%) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Techniques :
- NMR (¹H/¹³C) : Assigns proton environments (e.g., trifluoromethyl at δ ~120 ppm in ¹³C) and confirms substituent positions .
- HRMS : Validates molecular weight (calc. 463.07 g/mol) and detects isotopic patterns for chlorine/fluorine .
- HPLC : Monitors purity (>95% achieved via reverse-phase C18 columns with acetonitrile/water gradients) .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Assays :
- Antimicrobial : Broth microdilution (MIC) against S. aureus and E. coli (IC₅₀ values <50 µM in related compounds) .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ATPase assays) to explore therapeutic potential .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in the dimethylaminomethylidene moiety?
- Approach : Single-crystal X-ray diffraction (SCXRD) using SHELXL software identifies bond angles and torsion angles (e.g., C=N-CH(CH₃)₂ dihedral angles). For example, SCXRD of analogous pyrimidines revealed intramolecular hydrogen bonds stabilizing planar configurations .
- Challenges : Crystallization may require slow evaporation from DMSO/ethanol mixtures, with cryocooling (100 K) to minimize disorder .
Q. What computational methods can predict the impact of the trifluoromethyl group on binding affinity?
- Methods :
- Molecular docking (AutoDock Vina) : Models interactions with target proteins (e.g., COX-2), highlighting hydrophobic contributions of -CF₃ .
- QSAR studies : Correlates substituent electronegativity (Hammett σ values) with bioactivity, showing -CF₃ enhances metabolic stability .
Q. How can contradictory cytotoxicity data between cell lines be systematically addressed?
- Strategies :
- Dose-response normalization : Compare IC₅₀ values across >3 independent replicates to account for variability .
- Metabolic profiling : LC-MS/MS identifies metabolites in resistant cell lines (e.g., glutathione conjugation reducing efficacy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
